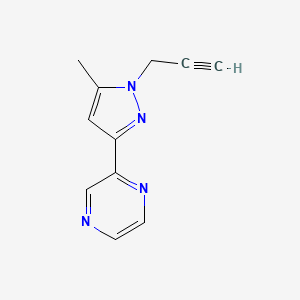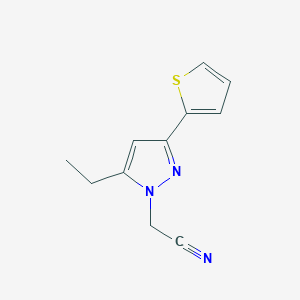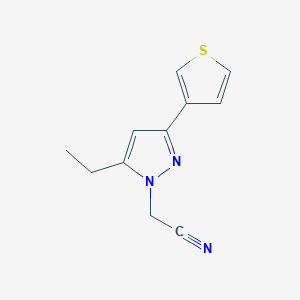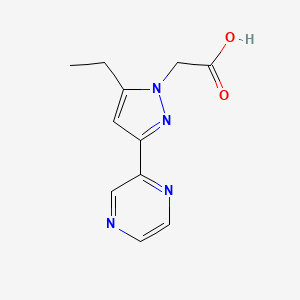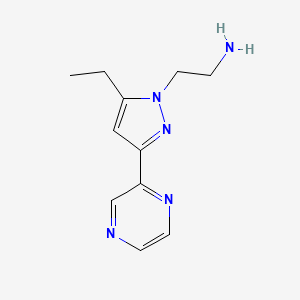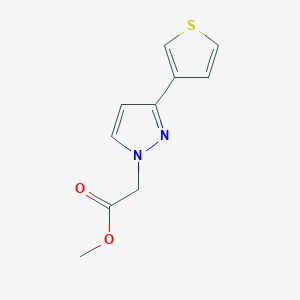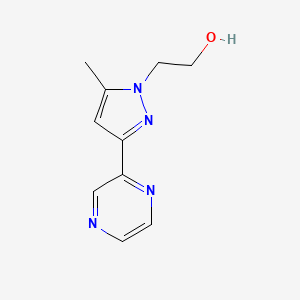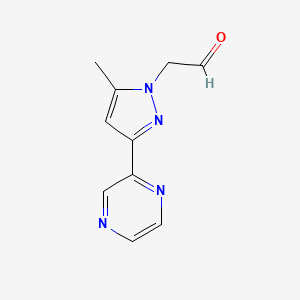
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds with structural features similar to the target compound have been widely reported. These studies often involve regiospecific syntheses and use spectroscopic techniques for structure determination, including single-crystal X-ray analysis. Such research endeavors provide foundational knowledge for understanding the properties and potential applications of these compounds in scientific research (Kumarasinghe et al., 2009).
Antimicrobial Activity
Compounds incorporating thiophene and pyrazole moieties have demonstrated promising antimicrobial properties. Research indicates that these compounds can be effective against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents. The variation in the antimicrobial activity is attributed to the specific structural modifications of the synthesized compounds (Ashok et al., 2016).
Antioxidant and Anti-inflammatory Activities
Some studies have focused on evaluating the antioxidant and anti-inflammatory properties of thiophene-pyrazole derivatives. These compounds have shown activities comparable to standard drugs, indicating their potential for therapeutic applications in managing conditions associated with oxidative stress and inflammation (El‐Mekabaty, 2015).
Antitumor Activity
The exploration of antitumor activities is another significant area of research. Compounds with thiophene and pyrazole cores have been evaluated against various cancer cell lines, showing high inhibitory effects. Such studies highlight the potential of these compounds as leads for the development of new anticancer drugs. The diversity in the synthesized compounds' structures allows for a broad investigation of their mechanism of action and efficacy against different tumor types (Gomha et al., 2016).
将来の方向性
Thiophene-based analogs have a wide range of applications in industrial chemistry and material science, as well as in the development of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the study and development of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid” and similar compounds could contribute to these fields.
作用機序
Target of Action
It is known that thiophene-based analogs and pyrazole derivatives have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene and pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It is known that thiophene and pyrazole derivatives can affect a variety of biochemical pathways, leading to diverse physiological and pharmacological activities .
Result of Action
It is known that thiophene and pyrazole derivatives can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
特性
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-6-8(5-11-12)9-3-2-4-15-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROLAUUCTNELSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



